molecular formula C17H25NO5 B13654089 Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate

Cat. No.: B13654089
M. Wt: 323.4 g/mol
InChI Key: AVSRPOSIPLAQDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl imidodicarbonate with a phenyl derivative containing a hydroxymethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the imidodicarbonate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways involved are ongoing and may provide further insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
  • Di-tert-Butyl (3-(hydroxymethyl)phenyl)urea
  • Di-tert-Butyl (3-(hydroxymethyl)phenyl)thiourea

Uniqueness

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-19/h7-10,19H,11H2,1-6H3

InChI Key

AVSRPOSIPLAQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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